3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrazole ring substituted with a phenyl group, a tetrahydropyran ring, and a boronic acid pinacol ester group. Its unique structure makes it a valuable intermediate in various chemical syntheses and research applications.
Synthetic Routes and Reaction Conditions:
Boronic Acid Pinacol Ester Formation: The compound can be synthesized by reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Phenyl Group Introduction: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and the appropriate halide precursor.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phenyl pyrazole derivatives or reduction to produce various boronic acid derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, phenylboronic acid, and a base such as potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation Reactions: Phenyl pyrazole derivatives.
Reduction Reactions: Various boronic acid derivatives.
Scientific Research Applications
This compound finds applications in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is utilized in the development of new therapeutic agents, particularly in the field of cancer research.
Industry: The compound is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the boronic acid and the halide precursor, leading to the formation of the desired biaryl product.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: This compound is structurally similar but lacks the phenyl group.
Phenyl pyrazole derivatives: These compounds share the phenyl group but have different substituents on the pyrazole ring.
Uniqueness: 3-Phenyl-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its combination of functional groups, which allows for diverse chemical reactivity and broad applicability in synthesis and research.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and unique structure make it a valuable compound in the advancement of chemical research and development.
Properties
IUPAC Name |
1-(oxan-2-yl)-3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BN2O3/c1-19(2)20(3,4)26-21(25-19)17-14-16(15-10-6-5-7-11-15)22-23(17)18-12-8-9-13-24-18/h5-7,10-11,14,18H,8-9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOWOXIDDJFPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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